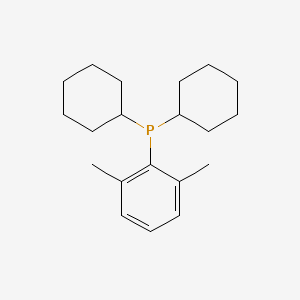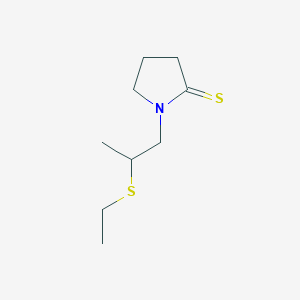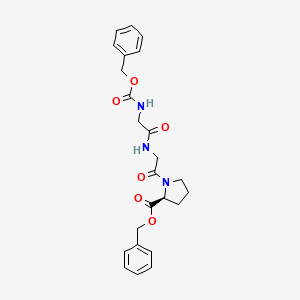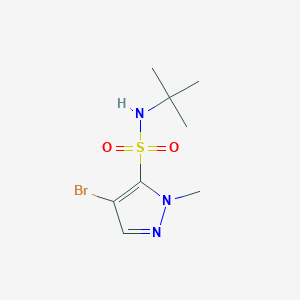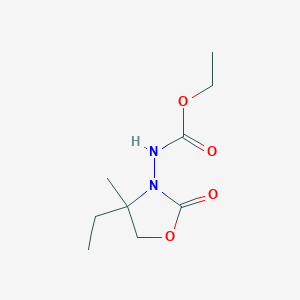
Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate is a chemical compound with the molecular formula C9H16N2O4 and a molecular weight of 216.23 g/mol . It belongs to the class of oxazolidinones, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate typically involves the reaction of ethyl carbamate with 4-ethyl-4-methyl-2-oxooxazolidine. The reaction conditions often include the use of a base such as triethylamine in a solvent like dichloromethane at ambient temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert it into different oxazolidinone analogs.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate can be compared with other oxazolidinone derivatives such as Linezolid and Sutezolid. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Similar compounds include:
- Linezolid
- Sutezolid
- Eperezolid
These compounds are known for their antimicrobial properties and are used in the treatment of various infections .
Properties
CAS No. |
638188-37-1 |
|---|---|
Molecular Formula |
C9H16N2O4 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
ethyl N-(4-ethyl-4-methyl-2-oxo-1,3-oxazolidin-3-yl)carbamate |
InChI |
InChI=1S/C9H16N2O4/c1-4-9(3)6-15-8(13)11(9)10-7(12)14-5-2/h4-6H2,1-3H3,(H,10,12) |
InChI Key |
HUEYHXSWQNIEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(=O)N1NC(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


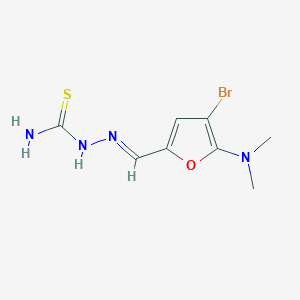
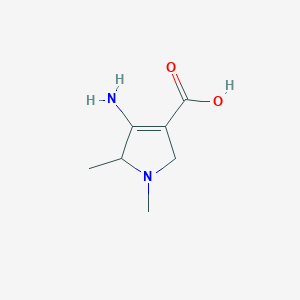

![2-Bromobenzo[d]oxazole-4-thiol](/img/structure/B12868818.png)
![3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12868821.png)
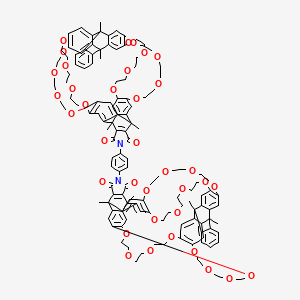
![4-(Difluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12868834.png)
![6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride](/img/structure/B12868849.png)

